molecular formula C15H10ClN3O3S B2408360 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 912759-78-5

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B2408360
CAS RN: 912759-78-5
M. Wt: 347.77
InChI Key: FWDPECMYCPHJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as Cmn-1, is a small molecule that has been widely used in scientific research due to its unique chemical structure and properties. This compound has been synthesized using various methods and has shown promising results in numerous studies.

Scientific Research Applications

Antitumor Applications

Benzothiazole derivatives have shown significant potential as hypoxia-selective cytotoxins (HSCs), which are designed to target tumor cells under hypoxic conditions, a common characteristic of solid tumors. The synthesis and evaluation of various benzothiazole derivatives, such as those in the studies by Palmer et al. (1996) and Racané et al. (2006), demonstrate their effectiveness in inducing cytotoxicity selectively under hypoxic conditions, suggesting their utility in cancer therapy. The derivatives exhibit varying degrees of cytotoxicity, dependent on their structural features, highlighting the importance of molecular design in developing effective antitumor agents (Palmer et al., 1996) (Racané et al., 2006).

Antibacterial Activity

Benzothiazole derivatives have also been explored for their antibacterial properties. Gupta (2018) synthesized hydroxy and methoxy substituted benzothiazole derivatives and evaluated their antibacterial activity against Streptococcus pyogenes and Pseudomonas aeruginosa. These studies found that certain derivatives showed potent antibacterial activity, underscoring the potential of benzothiazole derivatives as novel antibacterial agents (Gupta, 2018) (Gupta, 2018).

Antiparasitic Properties

Delmas et al. (2002) investigated benzothiazole derivatives for their antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, comparing their toxicity towards human monocytes. They discovered that certain derivatives exhibited promising activity against these parasites, with minimal toxicity to human cells, suggesting their potential use in treating parasitic infections (Delmas et al., 2002).

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-6-10(16)7-12-13(8)17-15(23-12)18-14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDPECMYCPHJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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